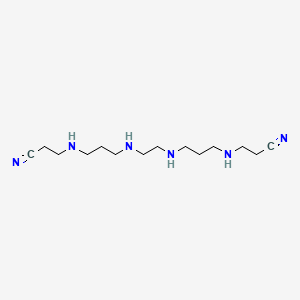

4,8,11,15-Tetraazaoctadecanedinitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65229-10-9 |

|---|---|

Molecular Formula |

C14H28N6 |

Molecular Weight |

280.41 g/mol |

IUPAC Name |

3-[3-[2-[3-(2-cyanoethylamino)propylamino]ethylamino]propylamino]propanenitrile |

InChI |

InChI=1S/C14H28N6/c15-5-1-7-17-9-3-11-19-13-14-20-12-4-10-18-8-2-6-16/h17-20H,1-4,7-14H2 |

InChI Key |

SBZRWWFPJAPOKC-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCCC#N)CNCCNCCCNCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 4,8,11,15 Tetraazaoctadecanedinitrile and Its Derivatives

Precursor Synthesis and Starting Materials for Tetraazaoctadecanedinitrile Scaffolds

The construction of the 4,8,11,15-tetraazaoctadecanedinitrile backbone relies on the availability of suitable precursor molecules that can be sequentially linked. Common starting materials are typically bifunctional, containing amine and/or halide or other leaving groups, which allow for the systematic build-up of the polyamine chain.

Key precursors often include diamines and dihalides. For instance, the synthesis could conceptually involve the reaction of a diamine with a dihaloalkane in a stepwise manner. Another critical precursor strategy involves the use of molecules that already contain a dinitrile functionality, which are then reacted with polyamines. The choice of precursors is dictated by the desired final structure and the synthetic route being employed. Protecting group chemistry is often essential in these syntheses to prevent unwanted side reactions and to ensure the desired connectivity.

Table 1: Common Precursors for Polyamine and Polyazadinitrile Synthesis

| Precursor Type | Chemical Name | Formula | Role in Synthesis |

|---|---|---|---|

| Diamine | Ethylenediamine (B42938) | C₂H₈N₂ | Building block for the polyamine chain |

| Dihalide | 1,3-Dichloropropane | C₃H₆Cl₂ | Linking unit between amine groups |

| Amino alcohol | Ethanolamine | C₂H₇NO | Can be converted to an amino halide |

Conventional Synthetic Routes to this compound

Traditional methods for synthesizing linear tetraamines and their dinitrile derivatives have been well-established, primarily involving stepwise assembly or templated approaches for analogous cyclic systems.

Stepwise assembly is a foundational strategy for constructing complex linear polyamines. This method involves the sequential addition of building blocks to a growing chain. A common approach is the Richman-Atkins synthesis, which is typically used for macrocycle synthesis but its principles can be adapted for linear polyamines. This involves reacting a tosyl-protected polyamine with a tosyl-protected diol under basic conditions.

While templated synthesis is predominantly used for creating macrocyclic compounds, the principles can be relevant for directing the formation of specific linear polyamines in some contexts. In templated synthesis, a metal ion is used to organize the precursor molecules into a specific spatial arrangement, facilitating the desired bond-forming reactions. This "template effect" can lead to significantly higher yields of the target macrocycle compared to non-templated reactions.

For analogous tetraaza systems, metal ions such as Ni(II), Cu(II), or Zn(II) can be employed to coordinate with the nitrogen donor atoms of the precursor fragments, holding them in proximity and promoting cyclization or, in some cases, controlled linear condensation. While not directly resulting in a linear dinitrile, the intermediates formed during these templated reactions can sometimes be intercepted or modified to yield linear products.

Advanced Synthetic Techniques for Enhanced Yield and Purity of Polyazadinitriles

To overcome the limitations of conventional methods, advanced synthetic techniques have been explored to improve the efficiency, yield, and purity of polyazadinitriles and related compounds.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours or days to just minutes. This is due to the efficient and rapid heating of the reaction mixture. For the synthesis of polyamines, microwave-assisted protocols can lead to higher yields and cleaner reaction profiles. The Michael addition of amines to acrylonitrile (B1666552), a key step in forming the dinitrile moiety, can be significantly expedited using this technique.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Amination Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 12-24 hours | 10-30 minutes |

| Temperature | 80-100 °C | 120-150 °C |

| Yield | Moderate to Good (50-70%) | Good to Excellent (75-95%) |

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in flow reactors enables excellent heat transfer, which is particularly beneficial for highly exothermic or fast reactions.

Derivatization and Functionalization Strategies of this compound

The presence of both secondary amine functionalities and terminal nitrile groups in this compound offers a rich landscape for chemical modification. These reactive sites can be selectively targeted to introduce new functional groups, build more complex architectures, or induce cyclization to form macrocyclic structures.

Chemical Transformations of the Nitrile Groups

The terminal nitrile groups are primary sites for chemical transformation, enabling their conversion into a range of other functional moieties. Two of the most significant transformations are reduction to primary amines and hydrolysis to carboxylic acids.

The reduction of the nitrile groups to primary amines is a fundamental transformation that converts the dinitrile into a hexaamine. This is typically achieved using strong reducing agents. For instance, the reduction of nickel(II) complexes of dinitrile-containing macrocycles with sodium borohydride (B1222165) effectively reduces the nitrile groups to primary amines. This method is also applicable to linear systems like this compound, which would yield 4,8,11,15-tetraazaoctadecane-1,18-diamine. The resulting hexaamine has an increased number of coordination sites, which can be advantageous for complexing a wider range of metal ions or for further functionalization.

Alternatively, the nitrile groups can be hydrolyzed to form carboxylic acids. This process typically occurs under acidic or basic conditions. The resulting dicarboxylic acid tetraamine (B13775644) is a valuable chelating agent, capable of forming stable complexes with various metal ions.

A summary of these transformations is presented in the table below.

| Transformation | Reagents and Conditions | Product Functional Group | Significance |

| Nitrile Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | Primary Amine (-CH2-NH2) | Increases the number of amine donor sites for metal coordination. |

| Nitrile Hydrolysis | Acidic or basic aqueous solution with heating | Carboxylic Acid (-COOH) | Introduces carboxylate groups for chelation and further derivatization. |

Introduction of Pendant Arms for Multi-functionalization

The secondary amine nitrogens within the polyamine backbone of this compound are nucleophilic and can be readily functionalized through alkylation reactions to introduce "pendant arms." This strategy is widely employed in the synthesis of polyaza macrocycles to enhance their coordination properties and to introduce specific functionalities.

A common method for introducing pendant arms is through the reaction of the polyamine with reagents containing a good leaving group. For example, the reaction of a cyclam (1,4,8,11-tetraazacyclotetradecane), a cyclic analogue of the linear polyamine, with ethyl chloroacetate (B1199739) or chloroacetamide leads to the formation of pendant arms with ester or amide functionalities, respectively. Similarly, reacting this compound with such reagents would result in the attachment of functionalized side chains to the nitrogen atoms.

Another important method is cyanoethylation, which involves the reaction of the secondary amines with acrylonitrile. This reaction introduces cyanoethyl pendant arms, further increasing the number of nitrile groups in the molecule. nih.gov The synthesis of 1,4,8,11-tetrakis(2-cyanoethyl)-1,4,8,11-tetraazacyclotetradecane (tce-cyclam) is a prime example of this strategy, where all secondary amine protons of the cyclam ring are substituted. nih.gov The infrared spectrum of such a compound would characteristically show a sharp band around 2250 cm⁻¹ corresponding to the C≡N stretching vibration. nih.gov

These functionalized pendant arms can serve various purposes. They can act as additional donor groups for metal ion coordination, influence the selectivity of the ligand for specific metal ions, or provide sites for attachment to other molecules or solid supports. For instance, the synthesis of 1,4,8,11-tetrakis(carbamoylmethyl)-1,4,8,11-tetraazacyclotetradecane (tcm-cyclam) is achieved by reacting cyclam with 2-chloroacetamide.

The following table summarizes key examples of pendant arm introduction on related polyaza structures.

| Pendant Arm | Reagent | Resulting Functional Group | Reference Example |

| Carboxymethyl | Ethyl chloroacetate | -CH2COOC2H5 (ester), then -CH2COOH (acid) | Reaction with cyclam |

| Carbamoylmethyl | Chloroacetamide | -CH2CONH2 | Reaction with cyclam |

| Cyanoethyl | Acrylonitrile | -CH2CH2CN | Reaction with cyclam nih.gov |

Cyclization Reactions Leading to Macrocyclic Tetraazadinitrile Derivatives

Linear polyamines like this compound are important precursors for the synthesis of macrocyclic ligands. These cyclization reactions typically involve reacting the linear polyamine with a suitable dielectrophile, leading to the formation of a cyclic structure. The resulting macrocyclic dinitriles are valuable as they combine the coordination properties of the polyamine ring with the reactive handles of the nitrile groups.

Template synthesis is a common and effective method for achieving such cyclizations. In this approach, a metal ion is used to hold the linear polyamine in a conformation that favors cyclization with another reactant. For example, the reaction of Ni(II) with a diamine and a dicarbonyl compound in the presence of ethyl cyanoacetate (B8463686) can yield macrocyclic complexes containing nitrile groups.

Another strategy involves the condensation reaction between a dicarbonyl compound and a polyamine. For instance, the condensation of 2,6-diformyl-4-methylphenol with a diamine can be a step in the synthesis of macrocyclic Schiff base ligands. Subsequent reaction with acrylonitrile can then be used to introduce nitrile-functionalized arms.

The synthesis of a dinitrile functionalized tetraaza macrocyclic ligand has been reported through the condensation of 1,3-diaminopropane, ethylenediamine, and acrylonitrile in the presence of formaldehyde. While the starting materials are different, this demonstrates the principle of constructing macrocycles with incorporated nitrile functionalities. The resulting macrocyclic dinitriles can then be subjected to further transformations, such as the reduction of the nitrile groups to amines, to create even more complex and functional macrocycles.

Coordination Chemistry of 4,8,11,15 Tetraazaoctadecanedinitrile

Ligand Characterization and Donor Atom Properties of 4,8,11,15-Tetraazaoctadecanedinitrile

This compound is a polydentate ligand possessing multiple potential donor sites. The primary donor atoms are the four secondary amine nitrogen atoms located along the eighteen-carbon chain. These nitrogen atoms are Lewis bases, each possessing a lone pair of electrons available for coordination to a metal center. nih.gov The flexibility of the octadecane (B175841) backbone allows these four nitrogen atoms to arrange themselves around a metal ion, potentially occupying four coordination sites in a square planar or one face of an octahedral geometry.

Table 1: Potential Donor Atoms and Properties of this compound

| Donor Atom Type | Number of Sites | HSAB Classification | Typical Coordination Behavior |

| Secondary Amine (-NH-) | 4 | Hard/Borderline Base | Strong σ-donor, forms stable chelate rings with metal ions. |

| Nitrile (-C≡N) | 2 | Borderline Base | Weaker σ-donor, can coordinate terminally or act as a bridging ligand. |

Formation of Metal Complexes with this compound

The multiple nitrogen donor sites of this compound facilitate the formation of stable chelate complexes with a variety of metal ions. nih.gov The chelate effect, where a multidentate ligand forms more stable complexes than an equivalent number of monodentate ligands, is a key driving force in the complexation process.

Transition metals, with their partially filled d-orbitals, readily form complexes with nitrogen-donor ligands. nih.gov The coordination chemistry of linear tetraamines similar to the core of this compound, such as 1,4,8,11-tetraazaundecane, has been studied. nih.gov

Cobalt: Cobalt(II) and Cobalt(III) are expected to form stable complexes. Co(III), with its d6 configuration, has a strong preference for octahedral geometry, which could be satisfied by the four amine nitrogens and two additional ligands, potentially the nitrile groups or solvent molecules. nih.gov

Copper: Copper(II) complexes with tetraaza ligands are common. mdpi.comnih.gov Due to the Jahn-Teller effect, Cu(II) (d9) complexes often exhibit a tetragonally distorted octahedral geometry. nih.gov With this compound, the four amine nitrogens would likely form a square plane around the copper ion, with the nitrile groups or other ligands occupying the elongated axial positions. nih.gov

Nickel: Nickel(II) (d8) can form complexes with various geometries, including square planar and octahedral. nih.gov With strong-field ligands like polyamines, square planar [Ni(N4)]2+ complexes are often formed. However, octahedral complexes, incorporating axial ligands, are also prevalent, especially with open-chain ligands that are less sterically demanding than their macrocyclic analogues. nih.govresearchgate.net

Zinc: Zinc(II), with its d10 electronic configuration, is flexible in its coordination geometry but commonly adopts tetrahedral or octahedral arrangements. wikipedia.org It forms strong bonds with nitrogen donor ligands. wikipedia.orgnih.gov A complex with this compound could see the ligand wrapping around the zinc ion to form a distorted octahedral or a five-coordinate species if one donor site remains uncoordinated. nih.govresearchgate.net

The interaction of polyazadinitriles with main group and f-block elements is less common but of significant interest.

Main Group Metals: Main group metal ions, being typically hard acids, prefer to coordinate with hard bases. researchgate.net The amine groups of the ligand are suitable for this interaction. The coordination is primarily driven by electrostatic forces. nih.gov Complexes with elements like magnesium, calcium, and aluminum could be formed, although they are generally less stable than their transition metal counterparts. nih.gov

Lanthanides and Actinides: Lanthanide (Ln) and Actinide (An) ions are hard Lewis acids with high coordination numbers (typically 8-12). nih.govresearchgate.net They show a preference for oxygen-donor ligands but also coordinate to nitrogen donors. nih.govrsc.org The separation of actinides from lanthanides is a significant challenge, and ligands with soft donor atoms are explored for this purpose. nih.gov While the amine groups are hard donors, the nitrile groups are borderline, offering some potential for selective interactions. The large size of Ln(III) and An(III) ions would likely require the ligand to wrap extensively, and coordination of multiple ligand molecules to a single metal center or the formation of polymeric structures is possible. nih.govosti.gov

Coordination Modes and Geometries in this compound Complexes

The flexibility of the this compound ligand allows for a variety of coordination modes and subsequent complex geometries.

Table 2: Plausible Geometries for Metal Complexes with the Tetraaza Core

| Metal Ion | Typical Coordination Number | Common Geometry | Plausible Conformation of Ligand |

| Ni(II) | 4, 6 | Square Planar, Octahedral | trans (planar), Folded (cis) |

| Cu(II) | 4, 6 | Distorted Octahedral | trans (planar) |

| Zn(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | Folded (cis) |

| Co(III) | 6 | Octahedral | Folded (cis) |

The final structure of a metal complex is a delicate balance between the properties of the metal ion, the primary ligand, and any ancillary ligands present in the coordination sphere. nih.govmdpi.com

Influence of Metal Ion: The preferred coordination number, geometry, and ionic radius of the metal ion dictate how the this compound ligand will bind. nih.gov For instance, a small, high-charge metal ion might favor a compact, folded conformation of the ligand, while a larger ion might accommodate a more extended or even bridging coordination mode. rsc.org The electronic configuration, as seen with Cu(II), can also impose geometric distortions. nih.gov

Chelate and Macrocyclic Effects on Complex Stability and Selectivity

The stability and selectivity of metal complexes formed with a polydentate ligand like this compound would be governed primarily by the chelate effect. As an open-chain (acyclic) ligand, it is not capable of exhibiting a macrocyclic effect.

The chelate effect is the enhanced stability of a coordination complex containing a chelating ligand (a ligand that binds to a central metal ion at two or more points) compared to a complex with analogous monodentate ligands. For this compound, the four nitrogen atoms of the tetraaza backbone can coordinate to a metal ion, forming multiple chelate rings. This results in a significant, favorable increase in the entropy of the system upon complexation, as several solvent molecules are displaced by a single ligand molecule. This large positive entropy change is the primary thermodynamic driving force for the chelate effect, leading to much larger complex stability constants than would be seen with four separate amine ligands.

The size of the chelate rings formed is crucial for stability. The structure of this compound suggests the formation of a combination of five- and six-membered chelate rings with a coordinated metal ion, which is generally optimal for maximizing complex stability.

The macrocyclic effect refers to the further enhancement in stability observed when a metal ion is coordinated by a cyclic ligand compared to its analogous open-chain counterpart. Since this compound is an acyclic molecule, this effect is not applicable. However, a comparison to a hypothetical cyclic analogue would illustrate that macrocyclic ligands typically form more stable complexes due to a smaller loss of conformational entropy upon binding (as they are more "pre-organized" for coordination) and a higher energy requirement to remove the metal from the cyclic cavity.

Selectivity for different metal ions would be dictated by factors such as the "bite size" of the ligand, the preferred coordination number and geometry of the metal ion, and the hard-soft acid-base (HSAB) principle. The nitrogen donors make it a good ligand for borderline and soft transition metal ions.

Stability and Lability of this compound Metal Complexes

Without specific experimental studies, the stability and lability of metal complexes with this ligand can only be inferred from general principles of coordination chemistry.

ΔG° = -RT ln(β)

Where:

R is the ideal gas constant

T is the temperature in Kelvin

Furthermore, the Gibbs free energy is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

For this compound, complex formation would be expected to be an exothermic process (negative ΔH°) due to the formation of strong metal-nitrogen bonds. As discussed under the chelate effect, the process would also be characterized by a large positive entropy change (positive ΔS°). Both factors would contribute to a large negative ΔG°, indicating the spontaneous formation of highly stable complexes.

No experimentally determined thermodynamic data for the complexation of this compound with any metal ion has been found in the surveyed literature. A representative data table would ideally look like the following, but the values remain undetermined.

Hypothetical Thermodynamic Data for [M(L)]²⁺ Complexes (Note: This table is for illustrative purposes only; the values are not based on experimental results for the specified ligand.)

| Metal Ion (M²⁺) | log β | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

|---|---|---|---|---|

| Copper(II) | Undetermined | Undetermined | Undetermined | Undetermined |

| Nickel(II) | Undetermined | Undetermined | Undetermined | Undetermined |

The kinetic lability of a complex refers to the rate at which its ligands can be exchanged for others. Complexes can be classified as labile (fast exchange) or inert (slow exchange). This is distinct from thermodynamic stability; a complex can be very stable (large β) but also kinetically labile.

The dissociation of a stable chelate complex like those expected from this compound is typically a slow, multi-step process. Dissociation is often acid-assisted, where protons attack the coordinated nitrogen atoms one by one, leading to a stepwise unwrapping of the ligand from the metal center. The rate of this dissociation would depend on the metal ion, with factors like the ionic radius and d-electron configuration playing a key role.

No published kinetic studies detailing the rates or mechanisms of ligand exchange or complex dissociation for this compound are available. A comprehensive study would provide rate constants for formation and dissociation under various conditions (e.g., pH, temperature), which could be presented as follows.

Hypothetical Kinetic Data for Complex Dissociation (Note: This table is for illustrative purposes only; the values are not based on experimental results for the specified ligand.)

| Complex | Condition | Rate Constant, k (s⁻¹) |

|---|---|---|

| [Cu(L)]²⁺ | 0.1 M H⁺ | Undetermined |

| [Ni(L)]²⁺ | 0.1 M H⁺ | Undetermined |

Advanced Applications of 4,8,11,15 Tetraazaoctadecanedinitrile in Materials Science and Catalysis

Catalytic Activity of 4,8,11,15-Tetraazaoctadecanedinitrile Metal Complexes

The presence of four nitrogen donor atoms in this compound makes it an excellent ligand for a wide range of metal ions. The resulting metal complexes are anticipated to exhibit significant catalytic activity, leveraging both the metal center and the functional groups of the ligand.

Homogeneous Catalysis

In homogeneous catalysis, metal complexes of linear polyamines have demonstrated notable efficacy in various organic transformations. For instance, cobalt(III) polyamine complexes are highly effective catalysts for the hydrolysis of phosphate (B84403) esters and even DNA. acs.orgacs.org These complexes operate through a mechanism where a substrate phosphate group coordinates to the cobalt center, followed by an intramolecular attack by a cobalt-bound hydroxide (B78521). acs.org It is conceivable that a this compound-metal complex could facilitate similar hydrolytic reactions. The terminal nitrile groups could also participate in catalysis, for example, through hydration to amides, a reaction known to be catalyzed by various transition metal complexes. acs.orgresearchgate.net

Furthermore, the design of new ligands is crucial for advancing homogeneous catalysis. imperial.ac.uk The unique combination of amine and nitrile functionalities in this compound could lead to novel reactivity. For example, in ruthenium-catalyzed nitrile hydration, the metal-hydride species can activate a water molecule through dihydrogen bonding, facilitating the attack on the coordinated nitrile. acs.org A similar cooperative mechanism could be envisioned for a complex of this compound.

The table below summarizes the potential homogeneous catalytic applications of this compound metal complexes based on analogous systems.

| Catalytic Reaction | Analogous Catalyst System | Potential Role of this compound Complex |

| Phosphate Ester Hydrolysis | Cobalt(III) Polyamine Complexes acs.orgacs.org | The polyamine backbone can coordinate to a metal ion, bringing a bound hydroxide into proximity with a coordinated phosphate ester. |

| Nitrile Hydration | Ruthenium Complexes acs.org | The metal center can activate the terminal nitrile groups, facilitating their hydration to amides. |

| C-C Bond Formation | Palladium Complexes with Phosphine Ligands researchgate.net | The polyamine backbone could act as a scaffold for a metal catalyst, with the nitrile groups potentially influencing selectivity. |

Heterogeneous Catalysis Derived from Polyazadinitrile Precursors

The functional groups of this compound make it a suitable precursor for the synthesis of heterogeneous catalysts. For instance, polyamine-functionalized materials can be used to create microenvironments that modify the surface properties of supported metal catalysts. researchgate.net By immobilizing this compound or its derivatives onto a solid support, it is possible to create a heterogeneous catalyst with tailored properties.

One approach could involve the polymerization of this compound, potentially through reactions involving the secondary amine groups or the terminal nitrile groups, to form a porous organic polymer. rsc.orgresearchgate.net Such polymers can serve as supports for metal nanoparticles, leading to highly active and recyclable catalysts. The inherent basicity of the amine groups within the polymer could also contribute to its catalytic activity in reactions such as Knoevenagel condensations. researchgate.net

The following table outlines potential strategies for developing heterogeneous catalysts from this compound.

| Heterogeneous Catalyst Type | Method of Preparation | Potential Application |

| Polymer-Supported Metal Nanoparticles | Immobilization of the ligand on a support followed by metal deposition. | Hydrogenation, oxidation, and C-C coupling reactions. |

| Porous Organic Polymer (POP) | Polymerization of the dinitrile precursor. rsc.orgresearchgate.net | Gas adsorption and heterogeneous catalysis, including base-catalyzed reactions. |

| Functionalized Mesoporous Materials | Grafting the ligand onto the surface of materials like silica (B1680970) or alumina. | Shape-selective catalysis and fine chemical synthesis. |

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways of catalysis is crucial for the rational design of more efficient catalysts. For metal complexes of this compound, several mechanistic aspects would be of interest. The cooperative catalysis between the metal center and the ligand functionalities is a key area of investigation. nih.gov For instance, in the hydrolysis of amides within a coordination cage, the host-guest dynamics play a critical role in the reaction rate. nih.gov

In the context of this compound, the flexibility of the long alkyl chain could allow the complex to adopt various conformations, influencing substrate binding and the subsequent catalytic steps. Low-temperature NMR studies on related nickel complexes have provided insights into the heterolytic cleavage of H2, revealing the interplay between metal-hydride and protonated amine species. nih.gov Similar studies on complexes of this compound could elucidate the role of the amine groups in proton transfer processes. The nitrile groups can also be directly involved in the catalytic cycle, for example, by acting as a temporary coordinating group or by undergoing transformation themselves. mdpi.com

Role in Supramolecular Chemistry and Self-Assembly

The structure of this compound, with its multiple hydrogen bond donors and acceptors and its flexible backbone, makes it an intriguing building block for supramolecular chemistry and the construction of self-assembled architectures.

Host-Guest Interactions with Tetraazaoctadecanedinitrile Derivatives

The flexible nature of this compound allows it to act as a host for various guest molecules. The secondary amine groups can act as hydrogen bond donors, while the nitrile groups can act as hydrogen bond acceptors. acs.org This dual functionality allows for the formation of stable host-guest complexes with a variety of guest molecules.

For instance, pillar acs.orgarenes have been shown to form host-guest complexes with neutral nitrile guests. rsc.org Similarly, derivatives of this compound could be designed to have a pre-organized cavity suitable for binding specific guests. The binding process would be driven by a combination of hydrogen bonding, van der Waals forces, and potentially dipole-dipole interactions involving the nitrile groups. The study of such host-guest systems is fundamental to the development of molecular sensors, drug delivery systems, and stimuli-responsive materials. mdpi.com

Construction of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The ability of this compound to coordinate to metal ions through its four nitrogen atoms makes it a promising linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov The flexibility of the linker is a key feature that can lead to the formation of dynamic or "soft" porous materials. chemrxiv.orgresearchgate.net These flexible MOFs can exhibit interesting properties such as breathing and swelling in response to external stimuli.

The terminal nitrile groups can also participate in the coordination to the metal centers, potentially leading to higher-dimensional networks. unica.itnih.gov The use of flexible tetradentate ligands has been shown to result in MOFs with different topologies depending on the metal ion and counter-anions used. nih.gov A systematic study of the coordination of this compound with various metal ions would likely yield a rich variety of coordination polymers with diverse structures and properties.

The table below summarizes the potential of this compound in the construction of supramolecular assemblies.

| Supramolecular Assembly | Key Interactions | Potential Properties and Applications |

| Host-Guest Complexes | Hydrogen bonding, van der Waals forces, dipole-dipole interactions. | Molecular recognition, sensing, and controlled release. |

| Flexible MOFs | Coordination bonds between amine groups and metal ions. | Gas storage and separation, stimuli-responsive materials. chemrxiv.orgresearchgate.net |

| High-Dimensionality Coordination Polymers | Coordination of both amine and terminal nitrile groups to metal centers. unica.itnih.gov | Catalysis, nonlinear optics, and magnetism. |

Contributions to Sensor Development and Molecular Recognition Chemistry

Linear and macrocyclic polyamines can form stable complexes with various species through non-covalent interactions like hydrogen bonding and electrostatic forces, enabling the specific recognition of anions or biological molecules. royalsocietypublishing.org When used in sensors, the binding event must be translated into a measurable signal. This is often achieved by incorporating a signaling unit, such as a fluorophore, into the polyamine structure. researchgate.net The terminal nitrile groups of this compound are advantageous in this context, as they can be chemically converted into other functional groups, such as amines or carboxylic acids, to which a signaling moiety can be attached.

Furthermore, the interaction of polyamine-metal complexes with target molecules can be monitored using electrochemical methods. acs.org Self-assembled monolayers of polyamine-based receptors on electrode surfaces have been used to detect biologically important polyamines through changes in electrochemical impedance, demonstrating the potential for creating sensitive and selective diagnostic tools. acs.org The development of genetically encoded fluorescent biosensors for polyamines also highlights the importance of creating specific molecular recognition elements to track these crucial biomolecules in real-time. nih.gov

Theoretical and Computational Investigations of 4,8,11,15 Tetraazaoctadecanedinitrile Systems

Quantum Chemical Calculations on 4,8,11,15-Tetraazaoctadecanedinitrile Structure

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of a compound like this compound from first principles. These methods, which solve the Schrödinger equation for a given molecular system, provide deep insights into its stability, geometry, and electronic makeup.

Electronic Structure Analysis and Bonding Characteristics

A hypothetical analysis using methods like Hartree-Fock or Density Functional Theory (DFT) would likely reveal the distribution of electron density, highlighting the electronegative character of the nitrogen atoms. The bonding would be predominantly covalent, with significant polarization in the C-N and N-H bonds.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom Type | Predicted Mulliken Charge (a.u.) |

| Amine Nitrogen (Internal) | -0.8 to -1.0 |

| Amine Nitrogen (Terminal) | -0.7 to -0.9 |

| Nitrile Nitrogen | -0.5 to -0.6 |

| Nitrile Carbon | +0.1 to +0.2 |

| Alkane Carbon | +0.1 to +0.3 |

| Hydrogen (on N) | +0.3 to +0.5 |

| Hydrogen (on C) | +0.1 to +0.2 |

| Note: This table is illustrative and based on general principles of computational chemistry. Actual values would require specific calculations. |

Conformational Analysis and Isomerism of the Ligand

Due to the presence of multiple single bonds in its aliphatic backbone, this compound can exist in numerous conformations. Rotations around the C-C and C-N bonds will lead to a complex potential energy surface with many local minima, each corresponding to a different conformer. The extended, or anti, conformation is often the lowest in energy in the gas phase, but folded conformations can be stabilized by intramolecular hydrogen bonding between the amine hydrogens and the nitrile or other amine nitrogens.

Isomerism in this molecule would primarily be conformational. Given its symmetrical nature, constitutional isomers are less of a consideration unless different branching of the alkyl chain is introduced. Stereoisomerism could arise if chiral centers were introduced, for example, by substitution on the carbon backbone.

Computational Modeling of Metal-Ligand Interactions

The tetraaza functionality of this compound makes it a potent chelating ligand for various metal ions. Computational modeling is an invaluable tool for understanding the thermodynamics, structure, and dynamics of the resulting metal complexes.

Density Functional Theory (DFT) Studies of Complexation

DFT is a widely used computational method for studying the complexation of metal ions with organic ligands. For this compound, DFT calculations could be employed to predict the preferred coordination geometry, binding energies, and electronic properties of its metal complexes. The four nitrogen atoms of the tetraaza chain can wrap around a metal ion, forming a stable chelate. The nitrile groups could also potentially coordinate to the metal, though this is generally less favorable than coordination through the amine nitrogens.

Table 2: Predicted Coordination Properties with Transition Metal Ions

| Metal Ion | Likely Coordination Number | Predicted Geometry | Key Interacting Atoms |

| Cu(II) | 4 or 5 | Square Planar or Square Pyramidal | Four Amine Nitrogens |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | Four Amine Nitrogens |

| Zn(II) | 4 | Tetrahedral | Four Amine Nitrogens |

| Fe(III) | 6 | Octahedral | Four Amine Nitrogens, two solvent molecules |

| Note: This table represents common coordination behaviors and would need to be confirmed by specific DFT calculations for this ligand. |

Molecular Dynamics Simulations of Solution Behavior for Polyazadinitriles

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, the behavior of similar polyamines and polymers in solution has been studied. bu.edunih.govrsc.orgmdpi.comrsc.org MD simulations can provide insights into how the ligand and its metal complexes behave in a solvent, such as water. bu.edursc.org These simulations model the motion of atoms over time, taking into account solvent interactions and temperature effects. bu.edunih.gov

For this compound, MD simulations would likely show the flexible ligand exploring a wide range of conformations in solution. Upon complexation with a metal ion, the ligand would become much more rigid, adopting a specific folded conformation to satisfy the coordination requirements of the metal. The simulations could also reveal the extent of solvation and the dynamics of solvent exchange around the complex. bu.edursc.org

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry can also be used to predict the reactivity of this compound and the mechanisms of its reactions. The amine groups are expected to be the primary sites for acid-base reactions and nucleophilic attack. The nitrile groups can undergo hydrolysis to form amides and carboxylic acids, or be reduced to primary amines.

DFT calculations could be used to model the transition states of these reactions, providing activation energies and reaction rates. For example, the mechanism of metal complex formation could be elucidated by mapping the energy profile as the ligand wraps around the metal ion. Similarly, the hydrolysis of the nitrile groups could be modeled to understand the role of acid or base catalysts.

Computational Insights into Synthetic Transformations

Computational chemistry offers a robust framework for understanding and predicting the outcomes of synthetic reactions. For tetraaza compounds, which can be complex to synthesize, computational modeling helps in elucidating reaction mechanisms, identifying key intermediates, and optimizing reaction conditions.

Density Functional Theory (DFT) is a predominant method employed for these investigations, often utilizing basis sets like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netijcce.ac.ir Such calculations can predict the geometric and electronic structures of reactants, transition states, and products involved in the synthesis of polyamine and nitrile-containing molecules. nih.govorganic-chemistry.org

For a molecule like this compound, synthetic routes could be modeled to understand the step-by-step formation of the tetraaza backbone and the introduction of the nitrile functionalities. For instance, the alkylation of a precursor polyamine is a common synthetic step. nih.gov Computational models can simulate this process, providing data on activation energies and reaction enthalpies, which are crucial for predicting the feasibility and efficiency of a synthetic pathway.

A hypothetical reaction pathway for the final step in the synthesis of this compound could involve the cyanation of a di-halo precursor. A computational study would typically calculate the key energetic parameters of this transformation. The data generated from such a study can be organized into a table to provide a clear overview of the reaction energetics.

Table 1: Hypothetical Calculated Energetic Data for a Synthetic Transformation of a this compound Precursor This table is illustrative and based on typical data from computational studies of similar organic reactions.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|---|---|

| Cyanation | Dihalo-tetraaza precursor + 2 CN⁻ | [Transition State Complex] | This compound + 2 X⁻ | 22.5 | -15.8 |

Furthermore, computational analysis can shed light on the role of solvents and catalysts in the synthesis. By including solvent models (e.g., Polarizable Continuum Model - PCM) in the calculations, it is possible to predict how different solvents might influence the reaction rates and yields. researchgate.netijcce.ac.ir This predictive capability is invaluable for designing more efficient and sustainable synthetic protocols.

Theoretical Prediction of Catalytic Intermediates and Transition States

The tetraaza framework of this compound suggests its potential to act as a ligand for metal ions, forming complexes that could have catalytic applications. ulisboa.ptresearchgate.net Theoretical and computational methods are instrumental in predicting the structure and reactivity of such metal complexes, including the characterization of catalytic intermediates and transition states.

When this compound coordinates with a transition metal, it can form a variety of isomers depending on the coordination geometry favored by the metal ion. Molecular mechanics and DFT calculations can be used to determine the most stable conformations of these metal complexes. ulisboa.pt These calculations can also predict key properties such as bond lengths, bond angles, and electronic structure, which are critical for understanding the catalytic potential of the complex. science.govmdpi.com

For a hypothetical catalytic cycle involving a metal complex of this compound, computational chemistry can map out the entire energy landscape. This involves identifying the structures and energies of all intermediates and transition states. For example, in an oxidation reaction catalyzed by a manganese complex of a tetraazamacrocycle, DFT can be used to model the interaction of the catalyst with the substrate and the oxidant. nih.gov

The insights gained from such a study can be summarized in a data table, providing a quantitative basis for understanding the catalytic mechanism.

Table 2: Hypothetical DFT-Calculated Properties of a Catalytic Intermediate This table is for illustrative purposes and represents the type of data generated in computational studies of catalytic systems.

| Property | Value |

|---|---|

| System | [Mn(II)-(this compound)]²⁺ + H₂O₂ |

| Spin State | High Spin (S=5/2) |

| Key Bond Length (Mn-O) | 1.85 Å |

| HOMO-LUMO Gap | 2.5 eV |

| Charge on Metal Center | +1.85 e |

The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap is a particularly important parameter, as it provides an indication of the kinetic stability and reactivity of the complex. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, computational methods can predict spectroscopic properties such as UV-Vis and IR spectra. researchgate.netijcce.ac.ir By comparing these predicted spectra with experimental data, researchers can validate the accuracy of their computational models and gain further confidence in the predicted structures of catalytic intermediates. This synergy between theory and experiment is crucial for the rational design of new and improved catalysts based on tetraaza macrocyclic ligands like this compound.

Characterization of this compound and its Metal Complexes Remains Elusive in Scientific Literature

A comprehensive search of scientific databases and literature has revealed a significant gap in the characterization data for the chemical compound this compound and its corresponding metal complexes. Despite extensive queries for spectroscopic and crystallographic information, specific experimental data necessary to fulfill a detailed analysis as requested remains unavailable in the public domain.

The intended article was to be structured around a detailed outline focusing on various analytical techniques used to characterize this specific compound. This included sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for electronic transitions. Further sections were planned to cover Mass Spectrometry for molecular weight and fragmentation analysis, and X-ray Diffraction studies for precise structural elucidation.

However, the search for relevant research findings, including data for interactive tables on spectroscopic signatures and crystallographic parameters, did not yield any specific results for this compound. The scientific literature contains extensive information on related tetraaza macrocyclic ligands and their metal complexes, which are structurally distinct from the subject compound. This body of research highlights the common application of the aforementioned analytical techniques in the field of coordination chemistry. For instance, NMR and IR spectroscopy are routinely used to confirm the coordination of the ligand to the metal center, while UV-Vis spectroscopy provides insights into the electronic structure of the resulting complexes. Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of these molecules with high precision.

Unfortunately, without primary research articles detailing the synthesis and subsequent characterization of this compound and its metal complexes, any attempt to generate the requested article would be speculative and fall short of the required scientific accuracy and detail. The creation of data tables, a crucial component of the request, is entirely contingent on the availability of experimental data from published studies.

Therefore, this article cannot be generated as per the provided outline due to the absence of specific scientific data for the target compound. Further research and publication in the field of coordination chemistry are required to make such a detailed analysis possible in the future.

Characterization Techniques for 4,8,11,15 Tetraazaoctadecanedinitrile and Its Metal Complexes

X-ray Diffraction Studies

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique used to analyze the solid-state structure of crystalline materials. When applied to a novel ligand-metal complex, such as one formed with 4,8,11,15-Tetraazaoctadecanedinitrile, PXRD would be instrumental in providing key structural information.

The primary application of PXRD in this context would be to determine the crystallinity of the synthesized metal complexes. A crystalline material will produce a distinct diffraction pattern with sharp, well-defined peaks at specific angles (2θ), whereas an amorphous substance will result in a broad, featureless halo. This initial assessment is crucial for confirming the formation of an ordered solid-state structure.

Furthermore, the diffraction pattern is unique to a specific crystalline structure and serves as a "fingerprint" for the compound. By comparing the experimental PXRD pattern to databases of known structures, it is possible to identify the crystalline phase. For a novel complex, the pattern can be indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., cubic, tetragonal, orthorhombic, monoclinic, triclinic).

Should single crystals of a metal complex of this compound be grown, single-crystal X-ray diffraction would provide a complete, three-dimensional atomic arrangement. The PXRD pattern of the bulk, powdered sample could then be compared to a pattern simulated from the single-crystal data to confirm the phase purity of the bulk material. Any discrepancies between the two patterns might indicate the presence of impurities or a different crystalline phase in the bulk sample compared to the selected single crystal.

A hypothetical data table for the PXRD analysis of a metal complex of this compound might look like the following, although the specific values are purely illustrative due to the lack of experimental data.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.60 |

| c (Å) | 8.45 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1305.2 |

Electrochemical Methods for Redox Behavior of Metal Complexes

Electrochemical methods are pivotal for investigating the redox properties of metal complexes. For complexes of this compound, techniques such as cyclic voltammetry (CV) would be employed to understand the electron transfer processes involving the central metal ion.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the complex and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the formal reduction potentials (E°') of the metal-centered redox couples (e.g., M(II)/M(I) or M(III)/M(II)). These potentials provide a quantitative measure of the ease with which the metal ion can be oxidized or reduced.

The data obtained from these electrochemical studies are essential for applications where the redox activity of the complex is important, such as in catalysis, sensing, and molecular electronics. A hypothetical data table summarizing the electrochemical data for a series of metal complexes with this compound is presented below for illustrative purposes.

| Metal Complex | Redox Couple | E°' (V vs. Ag/AgCl) | ΔEp (mV) |

| [Co(C₁₄H₂₆N₆)]²⁺ | Co(III)/Co(II) | +0.25 | 70 |

| [Ni(C₁₄H₂₆N₆)]²⁺ | Ni(II)/Ni(I) | -1.10 | 65 |

| [Cu(C₁₄H₂₆N₆)]²⁺ | Cu(II)/Cu(I) | -0.45 | 80 |

It is important to reiterate that the data presented in the tables above are purely hypothetical and are provided to illustrate the type of information that would be generated from the requested experimental analyses.

Conclusion and Future Research Perspectives for 4,8,11,15 Tetraazaoctadecanedinitrile

Summary of Key Research Findings and Contributions

Research directly focused on the chemical compound 4,8,11,15-Tetraazaoctadecanedinitrile is notably scarce in publicly available scientific literature. Consequently, a summary of key research findings is predicated on the broader class of linear polyamines and related dinitrile compounds, which serve as structural analogs and predictive models for its potential chemical behavior.

The primary contribution of research in the field of linear polyamines is the establishment of their utility as versatile precursors in macrocyclic and supramolecular chemistry. These flexible open-chain ligands are fundamental building blocks for the synthesis of tetraaza macrocycles, which are renowned for their ability to form stable complexes with a variety of metal ions. The synthesis of such ligands often involves multi-step procedures, and the introduction of terminal nitrile groups, as in the case of this compound, offers a reactive handle for further chemical transformations. For instance, the nitrile groups can be reduced to primary amines, which can then participate in cyclization reactions to form macrocyclic structures.

Studies on analogous polyamine dinitriles have demonstrated their capacity to act as ligands, coordinating to metal ions through the nitrogen atoms of the polyamine backbone. The mode of coordination and the stability of the resulting metal complexes are influenced by the length of the alkyl chains separating the nitrogen atoms and the nature of the metal ion. Research in the broader field of polyamine chemistry has also highlighted their diverse roles in biological systems and materials science, where they can influence processes such as DNA conformation and serve as components in the development of functional polymers. nih.govwikipedia.org

Identification of Unexplored Areas and Research Gaps

The most significant research gap is the fundamental synthesis and characterization of this compound itself. The absence of reported synthetic procedures means that its basic physicochemical properties, such as melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), remain unknown.

Furthermore, the following key areas are entirely unexplored:

Coordination Chemistry: There is a complete lack of studies on the coordination behavior of this compound with various transition metal, lanthanide, and actinide ions. The stability constants of its metal complexes, its selectivity for specific metal ions, and the structural characterization of any resulting coordination compounds have not been investigated.

Macrocyclization Reactions: While it is a promising precursor for tetraaza macrocycles, the conditions required for its efficient cyclization, either through metal-template synthesis or high-dilution methods, have not been explored. The types of macrocyclic architectures that could be generated from this precursor remain hypothetical.

Material Science Applications: The potential for incorporating this compound into polymers or other materials has not been investigated. Its role as a potential cross-linking agent, a monomer for polymerization, or a functional additive in materials is an open area for research.

Biological Activity: The interaction of this specific polyamine dinitrile with biological systems is unknown. Research into its potential biological effects, such as its interaction with nucleic acids or its role in cellular processes, is a significant research gap. nih.gov

Potential Directions for Synthetic Innovation and Architectural Design

Future research should prioritize the development of a reliable and efficient synthetic route to this compound. A potential synthetic strategy could involve the sequential alkylation of a suitable diamine with a haloacetonitrile, or a Michael addition of a diamine to acrylonitrile (B1666552), followed by further elaboration of the chain.

Once synthesized, this linear dinitrile can serve as a versatile platform for synthetic innovation and the design of novel molecular architectures:

Template Synthesis of Macrocycles: The use of different metal ions as templates for the cyclization of this compound could lead to the formation of a variety of tetraaza macrocycles with different ring sizes and conformations. The nitrile groups could be reduced in situ to primary amines, which would then react with a suitable dialdehyde (B1249045) or diketone in the presence of a metal template.

Synthesis of Compartmental Ligands: The linear nature of this compound allows for the potential design of compartmental ligands. By selectively coordinating different metal ions to the different nitrogen donor sites, it may be possible to create heterobimetallic complexes with unique magnetic or catalytic properties.

Post-Synthetic Modification: The terminal nitrile groups offer a gateway for a range of post-synthetic modifications. They can be hydrolyzed to carboxylic acids, reduced to amines, or converted to other functional groups, thereby allowing for the fine-tuning of the ligand's electronic and steric properties. This could lead to the development of "smart" ligands that respond to external stimuli.

Prospects for Novel Applications in Diverse Fields of Chemistry and Materials Science

The unique structural features of this compound suggest a range of potential applications across various scientific disciplines:

Coordination Chemistry and Catalysis: As a chelating ligand, its metal complexes could find applications as catalysts in a variety of organic transformations. The ability to create specific coordination environments around a metal center is crucial for catalytic activity and selectivity.

Materials Science: The dinitrile functionality could be exploited in the synthesis of novel polymers and materials. For example, it could be used as a monomer in the production of polyamides or as a cross-linking agent to modify the properties of existing polymers. There is also potential for its use in the development of metal-organic frameworks (MOFs) or coordination polymers.

Chemical Sensing: The polyamine backbone is known to have an affinity for specific anions and cations. By incorporating a chromophore or fluorophore into the structure, it may be possible to develop chemosensors for the selective detection of environmentally or biologically important species.

Biomedical Applications: While speculative, related polyamines and their macrocyclic derivatives have been explored for biomedical applications, including as contrast agents for magnetic resonance imaging (MRI) and as components of drug delivery systems. researchgate.netnih.gov The potential of this compound and its derivatives in these areas warrants future investigation.

| Compound Name |

| This compound |

| Acrylonitrile |

| Haloacetonitrile |

| Polyamide |

Interactive Data Table: Properties of Related Polyamine Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4,8,11,15-Tetraazaoctadecanedinitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Begin with stepwise condensation of amines and nitrile precursors under controlled pH and temperature. Pilot studies should iteratively test solvents (e.g., DMF vs. ethanol) and catalysts (e.g., metal salts) to optimize yield .

- Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, stoichiometry). Validate purity via HPLC and elemental analysis .

- Table 1 : Hypothetical Optimization Parameters (Example Framework)

| Variable | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature | 60°C–100°C | 80°C | 72 |

| Solvent | DMF, Ethanol | DMF | 68 |

| Catalyst (ZnCl₂) | 0.1–0.5 mol% | 0.3 mol% | 75 |

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer :

- Combine / NMR to identify proton environments and nitrile carbon signals. Compare experimental data with computational predictions (DFT) for validation .

- X-ray crystallography is critical for confirming macrocyclic geometry. Cross-reference with PubChem structural identifiers (e.g., SMILES, InChIKey) for analogous compounds .

Advanced Research Questions

Q. What strategies address contradictions in reported thermodynamic stability data for this compound?

- Methodological Answer :

- Perform differential scanning calorimetry (DSC) under inert atmospheres to minimize oxidative degradation. Compare results with computational thermochemistry (e.g., Gaussian software) .

- Triangulate data using multiple techniques (TGA, isothermal calorimetry) and reconcile discrepancies via error-propagation analysis .

Q. How can computational modeling predict the ligand behavior of this compound in transition-metal complexes?

- Methodological Answer :

- Use Density Functional Theory (DFT) to calculate binding energies with metals (e.g., Cu²⁺, Fe³⁺). Validate with experimental UV-Vis and EPR spectra .

- Table 2 : Hypothetical DFT Results (Example Framework)

| Metal Ion | Binding Energy (kJ/mol) | Predicted Geometry |

|---|---|---|

| Cu²⁺ | -285 | Square-planar |

| Fe³⁺ | -320 | Octahedral |

Q. What protocols ensure rigorous validation of purity and storage stability for this compound?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-MS analysis. Use inert storage conditions (argon atmosphere, desiccants) to prevent hydrolysis .

- Cross-check purity via NMR if fluorinated analogs exist, leveraging methodologies from pharmacopeial standards .

Methodological Considerations

- Data Contradiction Analysis : Integrate mixed-methods approaches (e.g., experimental + computational) to resolve conflicts. For example, inconsistent solubility data may arise from polymorphic forms; use PXRD to identify crystalline phases .

- Experimental Design : Adopt iterative pilot surveys to refine protocols, as recommended in methodological frameworks for chemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.